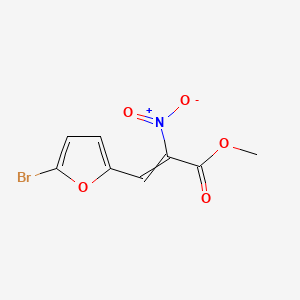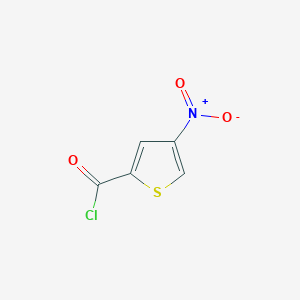
Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 is a synthetic peptide composed of five amino acids: leucine, tryptophan, proline, glycine, and an amidated glycine at the C-terminus The term “Boc” refers to the tert-butyloxycarbonyl group, which is used to protect the amino group during peptide synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process begins with the attachment of the C-terminal amino acid (glycine) to the resin. Each subsequent amino acid is added step-by-step, with the Boc group protecting the amino group of each amino acid to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the synthesis of peptides like this compound is often automated using peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of peptides with high purity. The final product is typically cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure the desired level of purity.
化学反应分析
Types of Reactions
Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Amidation: The C-terminal glycine can be amidated to form the final peptide structure.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Amidation: The amidation reaction typically involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Major Products Formed
The major product formed from the deprotection reaction is the free amine form of the peptide. Amidation results in the formation of the amidated peptide, which is the final desired product.
科学研究应用
Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 has several scientific research applications, including:
Chemistry: It is used as a model compound in peptide synthesis studies to optimize reaction conditions and improve synthesis efficiency.
Biology: The peptide can be used in studies of protein-protein interactions, as it mimics certain protein sequences and can help elucidate binding mechanisms.
Medicine: this compound may be used in drug development research, particularly in the design of peptide-based therapeutics.
Industry: The peptide is used in the development of new materials and as a component in various biochemical assays.
作用机制
The mechanism of action of Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 depends on its specific application. In biological systems, the peptide may interact with specific receptors or enzymes, influencing various molecular pathways. The Boc group serves as a protective group during synthesis and is removed to reveal the active peptide, which can then interact with its molecular targets .
相似化合物的比较
Similar Compounds
Boc-DL-Leu-DL-Trp-DL-Pro-Gly-OH: Similar to Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 but with a free carboxyl group at the C-terminus instead of an amide.
Boc-DL-Leu-DL-Trp-DL-Pro-Gly-OMe: Similar to this compound but with a methyl ester group at the C-terminus.
Uniqueness
This compound is unique due to its specific sequence and the presence of the Boc-protected amino group. The amidated C-terminus enhances its stability and biological activity compared to similar peptides with free carboxyl or ester groups.
属性
CAS 编号 |
72186-01-7 |
|---|---|
分子式 |
C29H42N6O6 |
分子量 |
570.7 g/mol |
IUPAC 名称 |
tert-butyl N-[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C29H42N6O6/c1-17(2)13-21(34-28(40)41-29(3,4)5)25(37)33-22(14-18-15-31-20-10-7-6-9-19(18)20)27(39)35-12-8-11-23(35)26(38)32-16-24(30)36/h6-7,9-10,15,17,21-23,31H,8,11-14,16H2,1-5H3,(H2,30,36)(H,32,38)(H,33,37)(H,34,40) |
InChI 键 |
WITKBSIIDALWFB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NCC(=O)N)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)
![N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}](/img/structure/B14464810.png)





![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)


![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-](/img/structure/B14464885.png)



